4-Pyridinemethanamine

Description

Structure

3D Structure

Propriétés

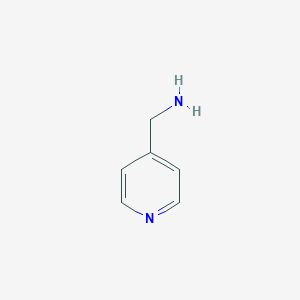

IUPAC Name |

pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-6-1-3-8-4-2-6/h1-4H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQWFIVRZNOPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063153 | |

| Record name | 4-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3731-53-1 | |

| Record name | 4-Pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3731-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003731531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)pyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinemethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-pyridylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Pyridinemethanamine: A Comprehensive Technical Guide for Researchers

CAS Number: 3731-53-1

This technical guide provides an in-depth overview of 4-Pyridinemethanamine, a versatile pyridine derivative with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, synthesis and purification protocols, safety and handling information, and its role as a key building block in medicinal chemistry, with a focus on its emerging role as a dipeptidyl peptidase-4 (DPP-4) inhibitor.

Core Properties of this compound

This compound, also known as 4-(aminomethyl)pyridine or 4-picolylamine, is a primary amine with the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol .[1][2] It typically presents as a clear, colorless to light yellow or brown liquid.[3] A comprehensive summary of its physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 3731-53-1 | [4] |

| Molecular Formula | C6H8N2 | [1][2] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow/brown liquid | [3] |

| Boiling Point | 230 °C | [2] |

| Melting Point | -8 °C | [2] |

| Density | 1.065 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.552 | [2] |

| Water Solubility | Soluble | [1] |

Synthesis and Purification

This compound can be synthesized through various routes, with the reduction of 4-cyanopyridine being a common and efficient method.

Synthesis from 4-Cyanopyridine

A prevalent industrial method involves the catalytic hydrogenation of 4-cyanopyridine. This process typically utilizes a metal catalyst, such as Raney Nickel or a palladium-based catalyst, in the presence of a suitable solvent and a source of hydrogen.

Experimental Protocol: Catalytic Hydrogenation of 4-Cyanopyridine

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 4-cyanopyridine and a suitable solvent (e.g., methanol, ethanol, or ammonia-saturated methanol).

-

Catalyst Addition: A catalytic amount of Raney Nickel (or another appropriate catalyst) is carefully added to the mixture under an inert atmosphere.

-

Hydrogenation: The reactor is sealed and purged with nitrogen, followed by pressurization with hydrogen gas to the desired pressure. The reaction mixture is then heated to a specific temperature and agitated for a set duration to ensure complete conversion.

-

Work-up: After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a bed of celite.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield crude this compound.

The following diagram illustrates the general workflow for the synthesis of this compound from 4-cyanopyridine.

Caption: General workflow for the synthesis of this compound.

Purification by Fractional Distillation

The crude product obtained from synthesis can be purified by fractional distillation under reduced pressure to obtain high-purity this compound.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: A fractional distillation apparatus is assembled, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a vacuum source.

-

Charging the Flask: The crude this compound is charged into the round-bottom flask along with boiling chips.

-

Distillation: The system is placed under reduced pressure, and the flask is heated gently. The vapor rises through the fractionating column, and the fraction with the boiling point corresponding to this compound is collected in the receiving flask.[5][6] The temperature should be carefully monitored to ensure the collection of the pure fraction.

Biological Activity and Signaling Pathways

Recent research has highlighted the significant biological activity of this compound and its derivatives, particularly as inhibitors of dipeptidyl peptidase-4 (DPP-4).[1][7][8] DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism makes DPP-4 inhibitors a valuable class of therapeutic agents for the management of type 2 diabetes.[1][8]

The aminomethyl group on the pyridine ring is a key pharmacophore that interacts with the active site of the DPP-4 enzyme.[1] Structure-activity relationship (SAR) studies have shown that modifications to this amine and the pyridine ring can significantly influence the inhibitory potency and selectivity of these compounds.[1][8]

The signaling pathway involving DPP-4 inhibition is illustrated below.

Caption: DPP-4 inhibition by this compound derivatives.

DPP-4 Inhibition Assay Protocol

The inhibitory activity of this compound derivatives against DPP-4 can be determined using a fluorometric assay.

Experimental Protocol: DPP-4 Inhibition Assay

-

Reagents: Human recombinant DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a suitable assay buffer.

-

Assay Procedure: The assay is typically performed in a 96-well plate format. The test compound (this compound derivative) at various concentrations is pre-incubated with the DPP-4 enzyme in the assay buffer.

-

Reaction Initiation: The reaction is initiated by adding the fluorogenic substrate.

-

Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Applications in Drug Development

Beyond its role in developing DPP-4 inhibitors, this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its unique structure is incorporated into compounds targeting various therapeutic areas, including:

-

Antihypertensive Agents: The pyridine moiety is a common feature in drugs designed to treat high blood pressure.[3]

-

Anti-inflammatory Drugs: It is used in the synthesis of novel anti-inflammatory compounds.[3]

-

Neurological Disorders: Derivatives of this compound are being investigated for their potential in treating neurological conditions.[3]

-

Copper Amine Oxidase Inhibitors: It is a precursor for the synthesis of inhibitors of copper amine oxidases, enzymes involved in various physiological processes.[]

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

First Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-established role in the synthesis of pharmaceuticals. Its physical and chemical properties, coupled with its straightforward synthesis, make it an attractive starting material for drug discovery and development. The identification of its derivatives as potent DPP-4 inhibitors has opened up new avenues for the treatment of type 2 diabetes, highlighting the continued importance of this pyridine scaffold in medicinal chemistry. Researchers working with this compound should adhere to strict safety protocols due to its corrosive nature.

References

- 1. Buy 4-(Aminomethyl)pyridine | 3731-53-1 [smolecule.com]

- 2. 4-(Aminomethyl)pyridine 98 3731-53-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Purification [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Aminomethylpyridines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(Aminomethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Aminomethyl)pyridine, also known as 4-picolylamine, is a versatile heterocyclic organic compound that serves as a crucial intermediate and building block in medicinal chemistry and organic synthesis.[1] Its unique structure, featuring a pyridine ring substituted at the 4-position with an aminomethyl group, imparts a combination of nucleophilic reactivity from the primary amine and the distinct electronic properties of the pyridine moiety.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 4-(aminomethyl)pyridine, detailed experimental protocols for their determination, and a summary of its key chemical reactions, tailored for professionals in research and drug development.

Chemical Identity

This section provides fundamental identification details for 4-(aminomethyl)pyridine.

| Identifier | Value |

| IUPAC Name | pyridin-4-ylmethanamine[2] |

| CAS Number | 3731-53-1[3][4][5][6][7] |

| Molecular Formula | C₆H₈N₂[1][3][4][7] |

| Molecular Weight | 108.14 g/mol [1][3][6][7] |

| Synonyms | 4-Picolylamine, 4-Pyridinemethanamine, (4-Pyridylmethyl)amine[4][5][6][8][9] |

| InChI Key | TXQWFIVRZNOPCK-UHFFFAOYSA-N[2][3][4][5][10] |

| SMILES | NCc1ccncc1[3][9] |

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of 4-(aminomethyl)pyridine.

Physical Properties

| Property | Value |

| Appearance | Colorless to reddish-yellow clear liquid[11][12][13] |

| Form | Liquid[3][8] |

| Melting Point | -8 °C[2][3][11][14] |

| Boiling Point | 228-230 °C[2][3][8][11][14] |

| Density | 1.065 g/mL at 25 °C[3][10][14] |

| Refractive Index (n20/D) | 1.552[3][14] |

| Vapor Pressure | 10.4 Pa at 25 °C[10][14] |

| Flash Point | 104 - 108 °C (closed cup)[3][8][11][13] |

| Water Solubility | 1000 g/L at 20 °C; Soluble in water, acetone, ethanol, ether, and benzene[10][15] |

| pKa | 7.81 ± 0.29 (Predicted)[10]; 9.65 (+1) at 20°C[15] |

| LogP | -0.38[10] |

Safety and Handling

| Category | Information |

| GHS Pictogram | GHS05 (Corrosion)[3] |

| Signal Word | Danger[3][11] |

| Hazard Statements | H314: Causes severe skin burns and eye damage[3][6][8][11] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][10][13] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere as it is air and moisture sensitive.[8][12][14][16] |

| Incompatible Materials | Strong oxidizing agents, Strong acids[8][16] |

Chemical Reactivity and Synthesis

4-(Aminomethyl)pyridine's bifunctional nature makes it a valuable synthon. The primary amine acts as a potent nucleophile, while the pyridine ring can be involved in various transformations.

Key Reactions

-

Nucleophilic Substitution: The aminomethyl group readily acts as a nucleophile, participating in substitution reactions with various electrophiles.[1]

-

Acylation: The primary amine can be easily acylated by reacting with acyl chlorides or acid anhydrides to form stable amide bonds. This reaction is fundamental for incorporating the pyridylmethyl moiety into larger molecules.[1]

-

Salt Formation: As a base, it reacts with acids to form salts.[1]

-

Coordination Chemistry: It serves as a ligand, forming complexes with a variety of metal ions, which have applications in catalysis and materials science.[1]

Synthesis

A common laboratory and industrial synthesis method involves the catalytic hydrogenation of 4-cyanopyridine. This reduction of the nitrile group provides a direct route to the primary amine.

Spectroscopic Data

The following tables summarize characteristic spectral data for 4-(aminomethyl)pyridine.

| Spectrum Type | Data and Interpretation |

| ¹H NMR | (CDCl₃, 89.56 MHz) δ (ppm): 8.54 (d, 2H, pyridine-Hα), 7.25 (d, 2H, pyridine-Hβ), 3.90 (s, 2H, -CH₂-), 1.52 (s, 2H, -NH₂) |

| ¹³C NMR | (Solvent not specified) Predicted shifts: ~150 ppm (Cα-pyridine), ~122 ppm (Cβ-pyridine), ~148 ppm (Cγ-pyridine), ~46 ppm (-CH₂-) |

| IR Spectroscopy | Neat, thin film between NaCl plates. Characteristic peaks (cm⁻¹): ~3300-3400 (N-H stretch, primary amine), ~3050 (aromatic C-H stretch), ~2850-2950 (aliphatic C-H stretch), ~1600 (C=N, C=C ring stretch), ~1410 (CH₂ scissoring) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 108. Key Fragments: m/z = 107 ([M-H]⁺), 92 ([M-NH₂]⁺), 78 (pyridyl cation)[4] |

Experimental Protocols

This section outlines the generalized methodologies for determining the key properties of 4-(aminomethyl)pyridine.

Melting Point Determination (for low-melting substances)

The melting point of 4-(aminomethyl)pyridine is below ambient temperature. This protocol is adapted for sub-ambient measurements, often performed using a specialized apparatus with cooling capabilities.

-

Sample Preparation: A small, dry sample is loaded into a glass capillary tube to a height of 2-3 mm.[14] The tube is sealed if the substance is volatile or hygroscopic.

-

Apparatus Setup: The capillary is placed in a melting point apparatus equipped with a cooling system (e.g., a cryostat).

-

Measurement: The sample is cooled until completely frozen. The temperature is then ramped up slowly (e.g., 1-2 °C/minute).

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid crystal disappears is the end of the range.[6]

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point with a small amount of liquid.[17]

-

Setup: A few milliliters of 4-(aminomethyl)pyridine are placed in a small fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.[17][18]

-

Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a Thiele tube containing a high-boiling mineral oil.[1][17]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[10]

-

Observation: As the temperature rises, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.[10][17] At this point, heating is discontinued.

-

Measurement: The temperature is recorded at the exact moment the bubbling stops and the liquid is drawn back into the capillary tube. This temperature is the boiling point.[10][17]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the dissociation constants (pKa) of ionizable compounds.[12][19]

-

Preparation: A standardized acidic titrant (e.g., 0.1 M HCl) is prepared. The pH meter is calibrated using standard buffers.[2] A dilute solution of 4-(aminomethyl)pyridine (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[2]

-

Titration: The sample solution is placed in a beaker with a magnetic stirrer, and the calibrated pH electrode is immersed. The acidic titrant is added in small, precise increments.[20] After each addition, the solution is allowed to equilibrate, and the pH is recorded.[2]

-

Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is determined from the inflection point of the curve (often found by plotting the first derivative, ΔpH/ΔV). The pKa is the pH value at the half-equivalence point.[20]

Spectroscopic Analysis Protocols

-

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of 4-(aminomethyl)pyridine is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquisition: The sample is placed in the NMR spectrometer. The magnetic field is shimmed to ensure homogeneity.[21] Standard acquisition parameters are used to collect the ¹H spectrum. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets.[22]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a neat liquid like 4-(aminomethyl)pyridine, one drop is placed on the surface of a polished salt plate (e.g., NaCl or KBr). A second plate is placed on top to create a thin liquid film.[5][13]

-

Acquisition: The "sandwich" of plates is placed in the sample holder of the FTIR spectrometer. A background spectrum of the empty plates is typically run first. The sample spectrum is then acquired.[5]

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Principle: In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), and often induces fragmentation.[3][11][16]

-

Procedure: The sample is introduced into the ion source (often via direct insertion or GC inlet). The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio, generating the mass spectrum.[11]

-

Applications in Drug Development

4-(Aminomethyl)pyridine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in drugs targeting a range of diseases. For instance, it is a building block for Apatinib and Opaganib, which are used in oncology.[23] Its ability to act as a versatile scaffold allows for the systematic modification and optimization of lead compounds in the drug discovery process.[1]

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. westlab.com [westlab.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. enamine.net [enamine.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. homework.study.com [homework.study.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. books.rsc.org [books.rsc.org]

- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 23. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide on the Solubility and Stability of 4-Pyridinemethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Pyridinemethanamine (also known as 4-(Aminomethyl)pyridine or 4-picolylamine), a crucial pyridine derivative in pharmaceutical research and development. This document summarizes available quantitative and qualitative data, details relevant experimental protocols, and presents visual workflows to aid in the practical application of this information.

Core Concepts: Solubility and Stability

Understanding the solubility and stability of a compound is paramount in drug development. Solubility influences bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy.

Solubility Profile of this compound

This compound is a polar molecule, and its solubility is highly dependent on the solvent's polarity.

Aqueous Solubility

Organic Solvent Solubility

Qualitative data indicates that this compound is soluble in a range of organic solvents. A summary of its solubility in various organic solvents is presented in the table below. It is important to note that much of the specific quantitative data is not available in publicly accessible literature, and therefore, some information is inferred from its isomers and related pyridine compounds.

Table 1: Solubility of this compound and its Isomers in Various Solvents

| Solvent | This compound | 2-Pyridinemethanamine (Isomer) | 3-Pyridinemethanamine (Isomer) |

| Water | Soluble (1000 g/L at 20°C)[1] | Soluble (1000 mg/ml at 20°C)[2] | Fully miscible[3] |

| Methanol | Soluble[4] | Soluble | Soluble[3] |

| Ethanol | Soluble | Soluble[2] | Soluble |

| Isopropanol | Soluble | Data not available | Data not available |

| Acetone | Soluble[4] | Miscible[5] | Data not available |

| Ethyl Acetate | Soluble[4] | Soluble | Soluble[3] |

| Chloroform | Soluble[4] | Soluble | Soluble[3] |

| Dichloromethane | Soluble[4] | Miscible[5] | Data not available |

| Acetonitrile | Soluble | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[5] | Data not available | Data not available |

| Benzene | Soluble[4] | Data not available | Data not available |

| Ether | Slightly soluble[4] | Data not available | Data not available |

| Diisopropyl ether | Slightly soluble[4] | Data not available | Data not available |

| Cyclohexane | Slightly soluble[4] | Data not available | Data not available |

| Hexane | Slightly soluble[4] | Data not available | Data not available |

Note: "Soluble" and "Slightly soluble" are qualitative descriptions from literature. The absence of data is indicated by "Data not available".

Stability Profile of this compound

The stability of this compound is a critical parameter for its handling, storage, and formulation. Key factors influencing its stability include temperature, pH, and light.

Thermal Stability

pH-Dependent Stability (Hydrolytic Stability)

The stability of pyridine-containing compounds can be significantly influenced by pH. While a specific pH-rate profile for this compound is not available, it is known that the pyridine ring can be susceptible to degradation under strongly acidic or basic conditions. Hydrolysis of the aminomethyl group is not expected under normal conditions, but the pyridine nitrogen can be protonated in acidic solutions, which may alter its reactivity and stability.

Photostability

Exposure to light, particularly UV radiation, can lead to the degradation of many organic molecules, including those with aromatic rings like pyridine. While specific photostability studies on this compound are not detailed in the reviewed literature, it is a recommended stress condition in forced degradation studies according to ICH guidelines.

Oxidative Stability

This compound may be susceptible to oxidation, particularly at the amino group and the pyridine ring. Common oxidizing agents used in forced degradation studies include hydrogen peroxide. The potential for oxidation should be considered during storage and formulation.

Potential Degradation Pathways

Based on the chemistry of pyridine and amines, potential degradation pathways for this compound under stress conditions could include:

-

Oxidation: Formation of N-oxides on the pyridine ring or oxidation of the aminomethyl group.

-

Photodegradation: Ring opening or polymerization upon exposure to UV light.

-

Reactions with excipients: The primary amine group is nucleophilic and could potentially react with reactive excipients.

Further studies employing techniques like LC-MS are required to identify and characterize the specific degradation products.

Table 2: Summary of Stability Profile of this compound

| Stability Parameter | Observations and Considerations |

| Thermal Stability | Appears stable at room temperature. Melting point: -8°C[6][7], Boiling point: 230°C.[6][7] |

| pH-Dependent Stability | Expected to be most stable in the neutral to slightly acidic pH range. Potential for degradation under strong acidic or basic conditions. |

| Photostability | As a pyridine derivative, it may be susceptible to photodegradation. Specific studies are needed to confirm. |

| Oxidative Stability | The amine and pyridine moieties are potentially susceptible to oxidation. |

Experimental Protocols

This section outlines standard methodologies for determining the solubility and stability of compounds like this compound.

Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is a high-throughput method often used in early drug discovery.

Caption: Workflow for Kinetic Solubility Assessment.

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods. These studies are typically performed according to ICH guidelines.

Caption: Forced Degradation Study Workflow.

A crucial component of stability testing is a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be able to separate the parent compound from all potential degradation products and impurities.

Caption: Development of a Stability-Indicating HPLC Method.

Conclusion

This compound is a polar compound with high solubility in water and a range of polar organic solvents. Its stability profile appears robust under standard temperature conditions, but like many pyridine derivatives, it may be susceptible to degradation under harsh pH, oxidative, and photolytic conditions. The experimental protocols outlined in this guide provide a framework for generating the specific, quantitative data necessary for robust formulation development and ensuring the quality and safety of drug products containing this important intermediate. Further research is warranted to generate a more complete quantitative solubility and stability profile for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(Aminomethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 4-(Dimethylamino)pyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. 4-(Aminomethyl)pyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Pyridylmethylamine

Abstract

4-Pyridylmethylamine is a versatile bifunctional molecule featuring a primary aliphatic amine and a pyridine ring. This unique structure imparts a distinct reactivity profile, making it a valuable building block in organic synthesis and a common scaffold in medicinal chemistry. This guide provides a detailed examination of the reactivity of the primary amine group, focusing on its basicity, nucleophilicity, and participation in key chemical transformations. Quantitative data, detailed experimental protocols, and logical workflow diagrams are provided to offer a comprehensive resource for professionals in the field.

Introduction and Structural Overview

4-Pyridylmethylamine, also known as 4-(aminomethyl)pyridine or 4-picolylamine, consists of a pyridine ring substituted at the 4-position with a methylamine group. The core of its reactivity lies in the interplay between the nucleophilic primary amine and the electron-withdrawing nature of the pyridine ring. The lone pair of electrons on the sp³-hybridized nitrogen of the amine group is readily available for bond formation, making it a potent nucleophile and a moderate base. This reactivity is central to its utility in the synthesis of a wide array of derivatives, including amides, sulfonamides, and more complex heterocyclic systems that are often explored in drug discovery programs.[1][2][3]

Physicochemical and Reactivity Parameters

The fundamental reactivity of the amine group is dictated by its electronic and steric environment. The predicted pKa of its conjugate acid is approximately 7.81, indicating it is a moderately strong base, though weaker than typical alkylamines due to the inductive electron-withdrawing effect of the nearby pyridine ring.[4][5]

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [6] |

| Molecular Weight | 108.14 g/mol | [6] |

| pKa (Predicted) | 7.81 ± 0.29 | [4][5] |

| Boiling Point | 230 °C | [7] |

| Density | 1.065 g/mL at 25 °C | [7] |

| Water Solubility | 1000 g/L at 20 °C | [4][5] |

Key Reactions of the Amine Group

The primary amine of 4-pyridylmethylamine is a versatile functional group that readily participates in numerous organic reactions. Its character as a good nucleophile and weak base underpins its utility.[8][9]

Acylation

Acylation is a robust and widely used reaction involving the amine group. It readily reacts with acylating agents like acyl chlorides and anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and the creation of various drug candidates.[10] The reaction is often carried out in the presence of a non-nucleophilic base (like triethylamine or even excess pyridine) to neutralize the HCl byproduct, driving the equilibrium towards the product.[10][11]

Alkylation

As a nucleophile, the amine can attack alkyl halides in an Sₙ2 reaction to form secondary amines. However, a significant challenge with primary amines is over-alkylation.[12] The resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[12][13] To achieve selective mono-alkylation, specific strategies like reductive amination or using a large excess of the starting amine are often employed.

Reductive Amination

Reductive amination is a powerful and controlled method for forming C-N bonds and is a cornerstone of amine synthesis. The process involves the reaction of the amine with a ketone or aldehyde to form a transient imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to yield a more substituted amine.[14][15] This method avoids the issue of over-alkylation common in direct alkylation.

Sulfonylation

Similar to acylation, the amine group reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides. This reaction, often part of the Hinsberg test, proceeds under alkaline conditions to maintain the amine's nucleophilicity.[9][14] The resulting sulfonamides are important functional groups in many therapeutic agents.

Visualization of Reactivity and Workflows

Logical Diagram: Factors Influencing Amine Reactivity

References

- 1. Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Pyridinemethaneamine | 3731-53-1 [amp.chemicalbook.com]

- 5. 4-Pyridinemethaneamine price,buy 4-Pyridinemethaneamine - chemicalbook [chemicalbook.com]

- 6. 4-Pyridinemethanamine | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3731-53-1 CAS MSDS (4-Pyridinemethaneamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

The Versatility of 4-Pyridinemethanamine: A Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanamine, also known as 4-(aminomethyl)pyridine or 4-picolylamine, is a versatile bifunctional organic compound featuring a pyridine ring and a primary aminomethyl group.[1][2] This unique structure imparts a combination of aromaticity, basicity, and nucleophilicity, making it an invaluable chemical building block in a wide array of synthetic applications.[3][4] Its utility spans from the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) to the development of functional materials and ligands for catalysis.[4] This in-depth technical guide explores the core applications of this compound as a chemical building block, providing detailed experimental protocols, quantitative data, and visualizations of its role in synthetic chemistry and relevant biological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis. These properties influence its reactivity, solubility, and handling requirements.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [2] |

| Molecular Weight | 108.14 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/oil | |

| Melting Point | -8 °C | |

| Boiling Point | 230 °C | |

| Density | 1.065 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.552 | |

| pKa | 8.4 (predicted) | |

| Solubility | Soluble in water, ethanol, ether, and acetone. | |

| CAS Number | 3731-53-1 | [2] |

This compound as a Chemical Building Block

The reactivity of this compound is centered around its nucleophilic primary amine and the pyridine ring, which can influence the reactivity of the amine and participate in various transformations. This section details its application in three key reaction types: amide bond formation, reductive amination, and N-alkylation.

Amide Bond Formation

The primary amine of this compound readily reacts with carboxylic acids and their derivatives to form stable amide bonds. This reaction is fundamental in the synthesis of a vast number of pharmaceutical compounds.

Experimental Protocol: Synthesis of N-(pyridin-4-ylmethyl)acetamide

This protocol is adapted from a similar N-acylation reaction of a substituted aminopyridine.[5][6]

Materials:

-

This compound

-

Acetic anhydride

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

-

Add acetic anhydride (2.5 eq) to the flask.

-

Warm the reaction mixture to 70°C with continuous stirring for 2 hours.[6]

-

After 2 hours, cool the mixture to room temperature.[6]

-

Slowly add diethyl ether to the cooled mixture to induce crystallization of the product.[6]

-

Collect the resulting white, needle-like crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the crystals with a small amount of cold diethyl ether and dry under vacuum to afford the final product, N-(pyridin-4-ylmethyl)acetamide.

Expected Yield: Based on similar reactions, a high yield (e.g., >90%) is anticipated.[6]

Experimental Workflow for Amide Bond Formation

Caption: Workflow for the synthesis of N-(pyridin-4-ylmethyl)acetamide.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This compound can react with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. This one-pot reaction is highly efficient and widely used in drug synthesis.[4][7]

Experimental Protocol: Synthesis of N-benzyl-1-(pyridin-4-yl)methanamine

This protocol is a representative procedure for the reductive amination of an aldehyde with a primary amine.[8][9]

Materials:

-

This compound

-

Benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

-

Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq) to the cooled solution, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield N-benzyl-1-(pyridin-4-yl)methanamine.

Quantitative Data for Reductive Amination Reactions

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzaldehyde | Aniline | NaBH₄ | Methanol | 92 | [8] |

| Various | Various | NaBH(OAc)₃ | 1,2-Dichloroethane | High |

N-Alkylation

The primary amine of this compound can be alkylated using various alkylating agents, such as alkyl halides, to produce secondary and tertiary amines. This reaction is crucial for introducing diverse alkyl substituents and modifying the pharmacological properties of the resulting molecules.

Experimental Protocol: Synthesis of N-benzyl-4-pyridinemethanamine

This protocol is adapted from a general procedure for the N-alkylation of amines with benzyl halides.[10]

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.5 M.

-

Stir the suspension at room temperature for 30 minutes.

-

To the stirred suspension, add benzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to 60-80°C and maintain for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure N-benzyl-4-pyridinemethanamine.

Logical Relationship of Key Reactions

Caption: Core synthetic transformations involving this compound.

Application in Drug Discovery: Targeting the CXCL12/CXCR4 Signaling Pathway

Derivatives of this compound have shown significant promise as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). The interaction of CXCR4 with its natural ligand, CXCL12 (also known as SDF-1), triggers a cascade of intracellular signaling pathways that are implicated in numerous physiological and pathological processes, including cancer metastasis, HIV-1 proliferation, and inflammatory diseases.[1][5][12]

The CXCL12/CXCR4 signaling axis promotes tumor cell proliferation, survival, and migration.[1][12] Therefore, the development of small molecule inhibitors that block this interaction is a key strategy in cancer therapy. Pyridine-containing compounds, accessible through the synthetic routes described above, have been synthesized and evaluated as potent CXCR4 antagonists.[5]

CXCL12/CXCR4 Signaling Pathway

Caption: Simplified CXCL12/CXCR4 signaling pathway.

Quantitative Data for Pyridine-Based CXCR4 Antagonists

The following table summarizes data for synthesized pyridine derivatives, demonstrating the potential of this scaffold in developing potent CXCR4 antagonists. The synthesis of these compounds often involves reductive amination of a pyridine dicarbaldehyde with various anilines, a reaction type where this compound derivatives could be employed.[5]

| Compound | Aniline Substituent | Yield (%) | EC₅₀ (nM) | % Invasion Inhibition (at 100 nM) | Reference |

| 2a | H | 37 | >1000 | 34 | [5] |

| 2j | 4-Ethyl | 11 | 1 | 64 | [5] |

| 2h | 3-Nitro | 34 | 100 | 40 | [5] |

Conclusion

This compound is a cornerstone building block for synthetic and medicinal chemists. Its dual functionality allows for the straightforward construction of diverse molecular architectures through fundamental reactions like amide bond formation, reductive amination, and N-alkylation. The application of these synthetic strategies has led to the development of promising drug candidates, particularly in the realm of CXCR4 antagonism for cancer therapy. This guide provides the essential technical information and protocols to empower researchers to fully leverage the synthetic potential of this compound in their drug discovery and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H8N2 | CID 77317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. gctlc.org [gctlc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Expanding Therapeutic Potential of 4-Pyridinemethanamine Derivatives: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a fundamental scaffold in medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to form hydrogen bonds make it a privileged structure in the design of novel therapeutic agents.[3] A key derivative, 4-pyridinemethanamine, serves as a versatile building block for the synthesis of a diverse array of biologically active compounds.[4] This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound derivatives, focusing on their potential as antimicrobial, anticancer, and CXCR4 antagonist agents.

I. Core Synthesis of the this compound Scaffold

The foundational this compound structure is typically synthesized via the reductive amination of 4-pyridinecarboxaldehyde. This process involves the reaction of the aldehyde with an ammonia source in the presence of a reducing agent and a catalyst.

A common and efficient method for this synthesis is outlined below:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 15 mL reaction kettle, combine 1 mmol of 4-pyridinecarboxaldehyde, a ruthenium-based catalyst (16 mol% relative to the aldehyde), 9 mmol of aqueous ammonia (25 wt%), and 5 mL of acetonitrile.

-

Hydrogenation: Purge the reaction kettle with hydrogen gas five times to remove air. Pressurize the kettle with hydrogen to 2.5 MPa.

-

Reaction Conditions: Heat the mixture to 60°C and maintain this temperature with stirring for 12 hours.

-

Work-up and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. The product, this compound, can then be isolated and purified using standard laboratory techniques, such as extraction and distillation. This method has been reported to achieve a high conversion rate of 4-pyridinecarbaldehyde (99%) and an isolated yield of this compound of 94%.[5]

II. Synthesis and Biological Activities of Novel this compound Derivatives

The primary amine group of this compound is a key functional handle for the synthesis of a wide range of derivatives. By reacting this amine with various electrophiles, researchers have developed novel compounds with promising therapeutic activities.

A. Antimicrobial Derivatives

Several studies have explored the synthesis of pyridine derivatives as potent antimicrobial agents.[6] One common approach involves the reaction of a pyridine-containing scaffold with various reagents to introduce functionalities that enhance antimicrobial activity.

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound ID | Modification | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| 5a | Unsubstituted Phenyl | Staphylococcus aureus | >128 |

| 5d | 4-Chlorophenyl | Staphylococcus aureus | 32 |

| 5e | 4-Bromophenyl | Staphylococcus aureus | 16 |

| 5k | 4-(2-Bromoacetamido)phenyl | Staphylococcus aureus | 8 |

| Ciprofloxacin | Standard Antibiotic | Staphylococcus aureus | 0.5 |

Data is illustrative and compiled from representative studies on pyridine derivatives.[7]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) to an optical density corresponding to the 0.5 McFarland standard. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: The synthesized pyridine derivatives are serially diluted in MHB in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

B. Anticancer Derivatives

The pyridine scaffold is also a key feature in many anticancer agents.[1][2] Researchers have synthesized and evaluated numerous pyridine derivatives for their cytotoxic activity against various cancer cell lines.

Table 2: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Cells

| Compound ID | Substitution Pattern | IC50 (µM) after 48h | IC50 (µM) after 72h |

| 8a | 4-Fluorophenyl urea | 7.03 | 5.14 |

| 8b | 4-Chlorophenyl urea | 4.68 | 2.50 |

| 8d | 4-Bromophenyl urea | 3.03 | 1.63 |

| 8e | 4-Iodophenyl urea | 0.22 | 0.11 |

| 8n | 3,4-Dichlorophenyl urea | 1.88 | 0.80 |

| Doxorubicin | Standard Chemotherapeutic | 1.93 | Not Reported |

Data sourced from a study by El-Naggar et al. and presented in a comparative guide.[7]

Experimental Protocol: MTT Assay for Anticancer Activity

-

Cell Seeding: MCF-7 human breast cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized pyridine derivatives and incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]

C. CXCR4 Antagonists

The chemokine receptor CXCR4 has been identified as a therapeutic target for various diseases, including cancer and HIV.[8] Novel pyridine derivatives have been synthesized and evaluated as potential CXCR4 antagonists.

Table 3: Activity of Pyridine Derivatives as CXCR4 Antagonists

| Compound ID | Structure | Binding Affinity (EC50, nM) | Cell Invasion Inhibition (%) |

| 2b | 2,6-Bis(anilinornethyl)pyridine | < 100 | > 50 |

| 2j | 2,6-Bis(4-methoxyanilinornethyl)pyridine | < 100 | > 50 |

Data is illustrative of hit compounds identified for further evaluation.[8]

III. Visualizing Synthesis and Mechanisms

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. mdpi.com [mdpi.com]

- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridin-4-ylmethanamine | 3731-53-1 | FP142396 | Biosynth [biosynth.com]

- 5. 4-Pyridinemethaneamine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]

A Beginner's Guide to 4-Pyridinemethanamine in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanamine, also known as 4-(aminomethyl)pyridine, is a versatile bifunctional organic compound that serves as a valuable building block in modern organic synthesis. Its structure, featuring a primary amine attached to a pyridine ring via a methylene bridge, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of this compound for beginners in organic synthesis, covering its fundamental properties, key reactions, detailed experimental protocols, and safety considerations. The unique combination of a nucleophilic primary amine and a basic pyridine ring makes it an essential reagent in the synthesis of pharmaceuticals, agrochemicals, and novel materials.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂ | [1] |

| Molecular Weight | 108.14 g/mol | [1] |

| Appearance | Clear pale yellow to light brown oil/liquid | [2][3] |

| Melting Point | -8 °C | [2][4] |

| Boiling Point | 230 °C | [2][4] |

| Density | 1.065 g/mL at 25 °C | [2] |

| Flash Point | 104 °C (closed cup) | [4][5] |

| Water Solubility | 1000 g/L at 20 °C | [2][3] |

| pKa | 7.81 ± 0.29 (Predicted) | [2][3] |

| CAS Number | 3731-53-1 | [6] |

Key Synthetic Applications

This compound is a versatile building block due to the reactivity of both the primary amine and the pyridine nitrogen. The primary amine can readily undergo nucleophilic attack, making it suitable for the formation of amides, imines (Schiff bases), and for participating in multicomponent reactions. The pyridine ring can act as a ligand for metal coordination, influencing the catalytic activity and structural properties of the resulting complexes.

Schiff Base Formation

The reaction of this compound with aldehydes or ketones under acidic or basic conditions yields imines, commonly known as Schiff bases.[7] These compounds are important intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.[8]

Experimental Protocol: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol describes a green and efficient method for synthesizing a Schiff base from this compound and salicylaldehyde in an aqueous medium.[9]

Materials:

-

This compound

-

Salicylaldehyde

-

Water

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 0.01 mol of this compound in 10 mL of water.

-

To this solution, add 0.01 mol of salicylaldehyde.

-

Stir the mixture at room temperature for 10 minutes.[9]

-

The formation of a yellow precipitate indicates the product.

-

Filter the precipitate, wash with water, and dry to obtain the Schiff base.

| Reactant | Molar Ratio | Reaction Time | Solvent | Yield |

| This compound | 1 | 10 min | Water | Good |

| Salicylaldehyde | 1 |

N-Acylation

N-acylation of this compound with acylating agents like acetic anhydride or acyl chlorides is a fundamental reaction to produce the corresponding amides.[5][10] These amide derivatives are prevalent in many pharmaceutical compounds.

Experimental Protocol: Synthesis of N-(pyridin-4-ylmethyl)acetamide

This protocol is adapted from the N-acylation of a similar aminopyridine derivative and can be applied to this compound.[2][10]

Materials:

-

This compound

-

Acetic anhydride

-

Reaction flask with a condenser

-

Heating mantle with a stirrer

Procedure:

-

In a suitable reaction flask equipped with a magnetic stirrer and a condenser, combine this compound (1 equivalent) and acetic anhydride (excess, e.g., 2-3 equivalents).

-

Warm the reaction mixture to 70°C with continuous stirring.[2][10]

-

After cooling, the excess acetic anhydride can be removed under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography. A similar reaction with 2-amino-4-methylpyridine yielded the product in 95% yield.[2][10]

| Reactant | Molar Ratio | Temperature | Reaction Time | Solvent | Yield (analogous reaction) |

| This compound | 1 | 70 °C | 2 hours | None (neat) | ~95% |

| Acetic Anhydride | Excess |

Coordination Chemistry: Ligand in Metal Complexes

The pyridine nitrogen of this compound can coordinate with various transition metals to form stable complexes.[11] These complexes have applications in catalysis, materials science, and as potential therapeutic agents.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Characterization, and Biological Properties of the Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. recentscientific.com [recentscientific.com]

- 10. benchchem.com [benchchem.com]

- 11. ajol.info [ajol.info]

- 12. boa.unimib.it [boa.unimib.it]

- 13. Synthesis, structure and biological activity of copper(II) complexes of 4-(2-pyridylmethyl)-1,7-dimethyl-1,4,7-triazonane-2,6-dione and 4-(2-pyridylethyl)-1,7-dimethyl-1,4,7-triazonane-2,6-dione - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Reactions of 4-Pyridinemethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridinemethanamine, also known as 4-(aminomethyl)pyridine, is a versatile bifunctional organic compound featuring a pyridine ring and a primary aminomethyl group.[1][2] This unique structure allows it to serve as a valuable building block in a wide array of chemical transformations, making it a molecule of significant interest in medicinal chemistry, coordination chemistry, and materials science.[3] Its ability to participate in various reactions, including N-acylation, N-alkylation, Schiff base formation, and metal complexation, has led to its incorporation into a diverse range of complex molecules, including pharmaceuticals and functional materials.[2][3] This technical guide provides a comprehensive overview of the fundamental reactions involving this compound, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research and development setting.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around the nucleophilic nature of the primary amine group. This allows for a variety of substitution and condensation reactions.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental reaction for the synthesis of amides, which are prevalent motifs in pharmaceuticals and biologically active compounds. This compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding N-acyl derivatives.

Experimental Protocol: Synthesis of N-(pyridin-4-ylmethyl)acetamide

This protocol is adapted from a general procedure for the N-acylation of aminopyridines.[1]

-

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Toluene

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq.) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Remove the pyridine under reduced pressure using a rotary evaporator, co-evaporating with toluene to remove residual pyridine.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(pyridin-4-ylmethyl)acetamide.

-

Data Presentation: N-Acylation of this compound

| Acylating Agent | Product | Solvent | Reaction Time (h) | Yield (%) | Spectroscopic Data |

| Acetic Anhydride | N-(pyridin-4-ylmethyl)acetamide | Pyridine | 12-24 | >90 (expected) | ¹H NMR (CDCl₃, δ): 8.55 (d, 2H), 7.25 (d, 2H), 6.50 (br s, 1H, NH), 4.40 (d, 2H), 2.05 (s, 3H). ¹³C NMR (CDCl₃, δ): 170.0, 150.0, 148.0, 122.5, 43.0, 23.0. |

| Benzoyl Chloride | N-benzoyl-4-pyridinemethanamine | Pyridine/DCM | 4-12 | High (expected) | ¹H NMR (CDCl₃, δ): 8.60 (d, 2H), 7.80 (d, 2H), 7.50-7.40 (m, 3H), 7.30 (d, 2H), 7.00 (br s, 1H, NH), 4.65 (d, 2H). |

Diagram of N-Acylation Workflow

Caption: Workflow for the N-acylation of this compound.

N-Alkylation

N-alkylation of this compound with alkyl halides introduces alkyl substituents on the nitrogen atom, a common strategy in drug development to modify the physicochemical properties of a lead compound. The reaction typically proceeds via an S(_N)2 mechanism.

Experimental Protocol: Synthesis of N-benzyl-4-pyridinemethanamine

This protocol is based on general methods for the N-alkylation of amines.[2]

-

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

-

Add anhydrous DMF to the flask under an inert atmosphere.

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension.

-

Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure N-benzyl-4-pyridinemethanamine.

-

Data Presentation: N-Alkylation of this compound

| Alkylating Agent | Product | Base | Solvent | Temp (°C) | Yield (%) | Spectroscopic Data |

| Benzyl Bromide | N-benzyl-4-pyridinemethanamine | K₂CO₃ | DMF | 60-80 | Moderate to High (expected) | ¹H NMR (CDCl₃, δ): 8.55 (d, 2H), 7.35-7.20 (m, 7H), 3.85 (s, 2H), 3.80 (s, 2H), 1.90 (br s, 1H, NH). |

| Ethyl Iodide | N-ethyl-4-pyridinemethanamine | K₂CO₃ | DMF | 50-70 | Moderate (expected) | ¹H NMR (CDCl₃, δ): 8.50 (d, 2H), 7.20 (d, 2H), 3.75 (s, 2H), 2.65 (q, 2H), 1.15 (t, 3H). |

Diagram of N-Alkylation Signaling Pathway

Caption: S(_N)2 pathway for the N-alkylation of this compound.

Schiff Base Formation (Imination)

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines). These compounds are important intermediates in organic synthesis and can also act as versatile ligands in coordination chemistry.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Salicylaldehyde

This protocol is a general procedure for Schiff base synthesis.[4]

-

Materials:

-

This compound

-

Salicylaldehyde

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

-

Add an equimolar amount of salicylaldehyde (1.0 eq.) to the solution.

-

Reflux the mixture for 2-4 hours. The formation of a precipitate may be observed.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum to obtain the pure Schiff base.

-

Data Presentation: Schiff Base Formation

| Aldehyde/Ketone | Product | Solvent | Reaction Time (h) | Yield (%) | Key Spectroscopic Data |

| Salicylaldehyde | 2-(((pyridin-4-yl)methyl)imino)methyl)phenol | Ethanol | 2-4 | High (expected) | IR (cm⁻¹): ~1630 (C=N). ¹H NMR (CDCl₃, δ): ~8.30 (s, 1H, HC=N), 13.5 (s, 1H, OH). |

| Benzaldehyde | N-(phenyl)methylene)pyridin-4-yl)methanamine | Ethanol | 2-4 | High (expected) | IR (cm⁻¹): ~1640 (C=N). ¹H NMR (CDCl₃, δ): ~8.40 (s, 1H, HC=N). |

Diagram of Schiff Base Formation Logical Relationship

Caption: Logical steps in Schiff base formation.

Coordination Chemistry: Ligand Formation

The pyridine nitrogen and the aminomethyl nitrogen of this compound can both act as donor atoms, allowing it to function as a chelating or bridging ligand in coordination complexes with various metal ions.[5] Schiff bases derived from this compound are particularly effective multidentate ligands.[6]

Experimental Protocol: Synthesis of a Zinc(II) Complex with a Schiff Base Ligand

This is a representative protocol for the synthesis of a metal complex with a Schiff base ligand derived from this compound.[7]

-

Materials:

-

Schiff base of this compound and salicylaldehyde (prepared as above)

-

Zinc(II) chloride (or acetate)

-

Methanol

-

Triethylamine

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

-

Procedure:

-

Dissolve the Schiff base ligand (2.0 eq.) in methanol in a round-bottom flask.

-

Add a few drops of triethylamine to the solution and stir for 30 minutes.

-

In a separate flask, dissolve zinc(II) chloride (1.0 eq.) in methanol.

-

Add the metal salt solution dropwise to the stirred ligand solution.

-

Reflux the resulting mixture for 3-5 hours.

-

Monitor the formation of a precipitate.

-

Cool the reaction mixture to room temperature.

-

Collect the complex by filtration, wash with cold methanol, and dry under vacuum.

-

Data Presentation: Metal Complex Formation

| Metal Salt | Ligand | Complex Stoichiometry | Color | Key Spectroscopic Data |

| ZnCl₂ | Schiff base of this compound and salicylaldehyde | [Zn(L)₂] | White/Pale Yellow | IR (cm⁻¹): Shift in C=N stretching frequency upon coordination. |

| Cu(OAc)₂·H₂O | Schiff base of this compound and salicylaldehyde | [Cu(L)₂] | Green/Blue | IR (cm⁻¹): Shift in C=N stretching frequency. UV-Vis: d-d transitions. |

Diagram of Metal Complexation Experimental Workflow

Caption: Experimental workflow for metal complex synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern organic and inorganic chemistry. Its ability to readily undergo N-acylation, N-alkylation, and Schiff base formation provides access to a vast chemical space of functionalized pyridine derivatives. Furthermore, its capacity to act as a ligand for a variety of metal ions opens up avenues for the development of novel catalysts, materials, and therapeutic agents. The detailed protocols and structured data presented in this guide are intended to serve as a practical resource for researchers and professionals, enabling the effective utilization of this compound in their synthetic endeavors. The provided diagrams offer a clear visual representation of the key chemical transformations and experimental workflows, further aiding in the design and execution of experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indianchemicalsociety.com [indianchemicalsociety.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridin-4-ylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridin-4-ylmethanamine, also known as 4-(aminomethyl)pyridine or 4-picolylamine, is a heterocyclic organic compound that serves as a critical building block in modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a pyridine ring linked to a primary aminomethyl group, provides a unique combination of properties, making it a versatile scaffold for the development of novel therapeutic agents and other functional molecules.[1][3] The pyridine nitrogen atom acts as a hydrogen bond acceptor and imparts basicity, while the primary amine offers a reactive site for a multitude of chemical transformations.[4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its role in drug development.

Physicochemical and Structural Properties

Pyridin-4-ylmethanamine is a colorless to pale yellow liquid at room temperature.[1][5] Its core structure consists of a pyridine ring where a methanamine group is attached at the C4 position.[1] This arrangement is fundamental to its chemical reactivity and utility in synthesis.

Table 1: Physicochemical Properties of Pyridin-4-ylmethanamine

| Property | Value | Reference(s) |

| CAS Number | 3731-53-1 | [6][7] |

| Molecular Formula | C₆H₈N₂ | [5][6] |

| Molecular Weight | 108.14 g/mol | [6][8] |

| IUPAC Name | pyridin-4-ylmethanamine | [8] |

| Synonyms | 4-Picolylamine, 4-(Aminomethyl)pyridine | [1][8][9] |

| Melting Point | -8 °C (lit.) | [9][10] |

| Boiling Point | 230 °C (lit.) | [9][10] |

| Density | 1.065 g/mL at 25 °C (lit.) | [10][11] |

| Flash Point | 104 °C / 227 °F | [11] |

| SMILES | C1=CN=CC=C1CN | [8] |

| InChIKey | TXQWFIVRZNOPCK-UHFFFAOYSA-N | [7][8] |

Synthesis and Characterization